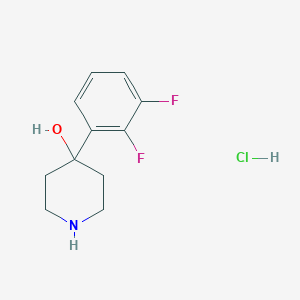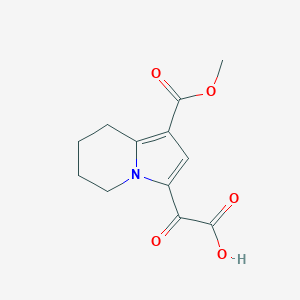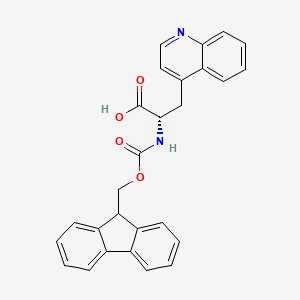
Fmoc-3-(4-Quinolyl)-L-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-(4-Quinolyl)-L-Ala-OH is a chemical compound that belongs to the family of Fmoc-protected amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a quinoline ring, and an L-alanine residue. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(4-Quinolyl)-L-Ala-OH typically involves the following steps:
Fmoc Protection: The L-alanine residue is first protected with the Fmoc group. This is usually achieved by reacting L-alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Quinoline Introduction: The quinoline ring is then introduced through a coupling reaction. This can be done using various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(4-Quinolyl)-L-Ala-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The quinoline ring can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: EDC or DCC with DMAP as a catalyst.
Substitution: Various electrophiles can be used depending on the desired functional group.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and functionalized quinoline derivatives.
Scientific Research Applications
Fmoc-3-(4-Quinolyl)-L-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of custom peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Fmoc-3-(4-Quinolyl)-L-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of L-alanine, preventing unwanted reactions during peptide chain elongation. The quinoline ring can interact with various molecular targets, potentially influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(4-Quinolyl)-D-Ala-OH: The D-enantiomer of the compound.
Fmoc-3-(4-Quinolyl)-DL-Ala-OH: The racemic mixture of the compound.
Uniqueness
Fmoc-3-(4-Quinolyl)-L-Ala-OH is unique due to its specific stereochemistry (L-alanine) and the presence of the quinoline ring, which can impart distinct chemical and biological properties compared to its D-enantiomer or racemic mixture.
Properties
Molecular Formula |
C27H22N2O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
InChI Key |
UILNMPKRVDFFIU-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC5=CC=CC=C45)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


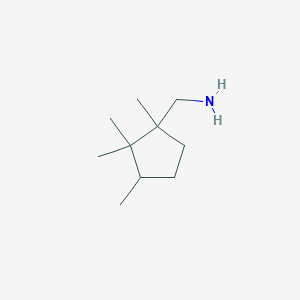
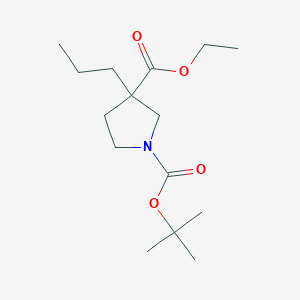
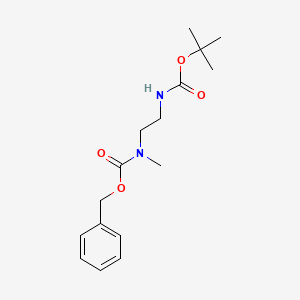
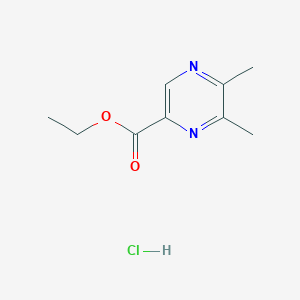
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
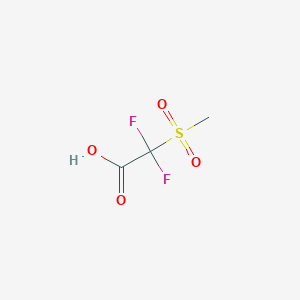
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
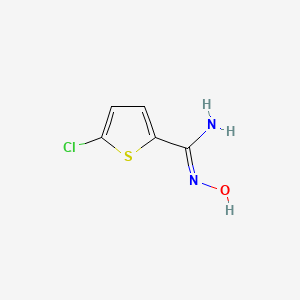
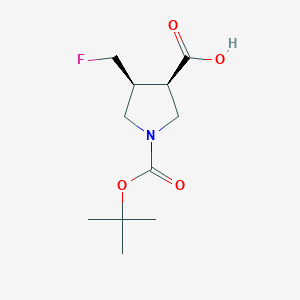
![8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13332425.png)
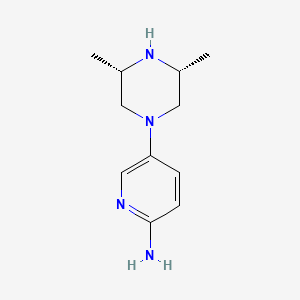
![tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate](/img/structure/B13332434.png)
